molecular formula C11H11Cl2NO B15074539 N-(4,5-dichloro-2-methylphenyl)cyclopropanecarboxamide CAS No. 16012-81-0

N-(4,5-dichloro-2-methylphenyl)cyclopropanecarboxamide

Cat. No.: B15074539
CAS No.: 16012-81-0
M. Wt: 244.11 g/mol
InChI Key: QDLODPUOGGTQDK-UHFFFAOYSA-N
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Description

N-(4,5-dichloro-2-methylphenyl)cyclopropanecarboxamide: is a chemical compound with the molecular formula C11H11Cl2NO and a molecular weight of 244.122 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring attached to a carboxamide group and a dichloromethylphenyl group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dichloro-2-methylphenyl)cyclopropanecarboxamide typically involves the reaction of 4,5-dichloro-2-methylphenylamine with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: N-(4,5-dichloro-2-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(4,5-dichloro-2-methylphenyl)cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-2-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the dichloro and cyclopropane groups play a crucial role in its activity .

Comparison with Similar Compounds

  • N-(4-chlorophenyl)cyclopropanecarboxamide
  • N-(4,5-dichlorophenyl)cyclopropanecarboxamide
  • N-(2-methylphenyl)cyclopropanecarboxamide

Comparison: N-(4,5-dichloro-2-methylphenyl)cyclopropanecarboxamide is unique due to the presence of both dichloro and methyl groups on the phenyl ring, which can influence its reactivity and biological activity.

Properties

CAS No.

16012-81-0

Molecular Formula

C11H11Cl2NO

Molecular Weight

244.11 g/mol

IUPAC Name

N-(4,5-dichloro-2-methylphenyl)cyclopropanecarboxamide

InChI

InChI=1S/C11H11Cl2NO/c1-6-4-8(12)9(13)5-10(6)14-11(15)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15)

InChI Key

QDLODPUOGGTQDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2CC2)Cl)Cl

Origin of Product

United States

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